N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
Description
The compound N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a structurally complex molecule featuring a fused thiazolo[4,5-d]pyrimidine core. Key functional groups include:
- A 3-methoxyphenyl substituent at position 3 of the pyrimidine ring.
- A thioxo group at position 2 and an oxo group at position 6.
- A cyclohexenylethyl side chain linked via an acetamide group.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[[3-(3-methoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S3/c1-29-16-9-5-8-15(12-16)26-19-18(32-22(26)30)20(28)25-21(24-19)31-13-17(27)23-11-10-14-6-3-2-4-7-14/h5-6,8-9,12H,2-4,7,10-11,13H2,1H3,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJNGUMZAIPMPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NCCC4=CCCCC4)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
The molecular formula of the compound is , with a molecular weight of approximately 335.45 g/mol. The compound is characterized by its unique structural features that include a cyclohexene ring and a thiazolo-pyrimidine moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 335.45 g/mol |
| CAS Number | Not available |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies on thiazole derivatives have shown promising antibacterial and antifungal activities against various pathogens such as Escherichia coli and Staphylococcus aureus .
Enzyme Inhibition
The compound's structural components suggest potential inhibitory effects on certain enzymes. In related studies, thiazolo-pyrimidine derivatives demonstrated inhibition of cholinesterases, which are critical in neurodegenerative diseases . The IC50 values for similar compounds have been reported to be in the range of 46.42 μM for butyrylcholinesterase (BChE), indicating moderate efficacy .
Cytotoxicity and Anticancer Activity
Preliminary investigations into the cytotoxic effects of thiazolo-pyrimidine derivatives reveal their potential as anticancer agents. For instance, certain derivatives have shown selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism often involves apoptosis induction and cell cycle arrest .
Case Study 1: Antimicrobial Efficacy
In a study focusing on the antimicrobial properties of thiazole derivatives similar to the target compound, it was found that modifications in the side chains significantly influenced their activity. Compounds with increased lipophilicity exhibited enhanced antibacterial effects .
Case Study 2: Enzyme Inhibition
A comparative analysis of various thiazolo-pyrimidine compounds indicated that those with electron-withdrawing groups showed better inhibition of acetylcholinesterase (AChE). This suggests that structural modifications can optimize enzyme inhibitory activity .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with target proteins relevant to its biological activity. These studies indicate favorable interactions with active sites of enzymes involved in metabolic pathways .
Toxicological Assessments
Toxicological evaluations are crucial for understanding the safety profile of new compounds. Initial assessments suggest that while some derivatives exhibit promising biological activities, they also present moderate toxicity levels which necessitate further investigation .
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Thiazolo-Pyrimidine Derivatives
Key Observations:
- The target compound’s thiazolo[4,5-d]pyrimidine core is distinct from the thiazolo[3,2-a]pyrimidine in , which adopts a boat conformation in the pyrimidine ring .
- Unlike the thiazolidinone derivatives in , the target compound’s fused thiazole-pyrimidine system may offer greater rigidity, influencing receptor binding .
Table 3: Reported Bioactivities of Analogous Compounds
Key Observations:
- The thioxo group may enhance metal-binding capacity, a feature exploited in metalloenzyme inhibitors .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, stoichiometry, catalyst loading). For example, flow-chemistry setups (as in Omura-Sharma-Swern oxidation) enhance reproducibility and scalability . Monitor reaction progress via TLC and employ reflux conditions with triethylamine to improve intermediate stability, as demonstrated in analogous acetamide syntheses . Purification via recrystallization (e.g., pet-ether or ethyl acetate/hexane mixtures) ensures high purity .
Q. What analytical techniques are recommended for characterizing this compound’s structure and purity?
- Methodological Answer :
-
X-ray crystallography for definitive molecular structure determination, as applied to structurally similar thiadiazole-triazine hybrids .
-
NMR spectroscopy (¹H/¹³C) to confirm substituent connectivity, particularly for distinguishing thione (C=S) and carbonyl (C=O) groups.
-
HPLC-MS for purity assessment and detection of byproducts.
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Elemental analysis to validate empirical formula.
Technique Key Parameters Reference X-ray crystallography Bond lengths, angles, and torsion angles ¹H NMR δ 6.8–7.5 ppm (aromatic protons) HPLC-MS Retention time, m/z = [M+H]⁺
Q. What solvent systems and storage conditions are optimal for maintaining the compound’s stability?
- Methodological Answer :
- Solubility : Prefer polar aprotic solvents (e.g., DMSO, DMF) for dissolution, as seen in thiazolo[4,5-d]pyrimidine derivatives .
- Storage : Store at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation of the thioxo group. Avoid prolonged exposure to light or moisture .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the biological relevance of this compound?
- Methodological Answer :
- Synthesize analogs with modifications to the cyclohexenyl ethyl or 3-methoxyphenyl moieties. For example, replace the methoxy group with halogens or alkyl chains to assess electronic/steric effects on activity .
- Use molecular docking to predict binding interactions with target proteins (e.g., bacterial enzymes or kinases). Validate predictions via in vitro assays (e.g., antimicrobial susceptibility testing) .
Q. How should researchers address contradictions in biological activity data across different studies?
- Methodological Answer :
- Replicate assays under standardized conditions (e.g., fixed pH, temperature, and inoculum size). For instance, variations in antimicrobial activity of thiazolo[3,2-a]pyridines were linked to assay-specific parameters .
- Perform dose-response curves to calculate IC₅₀/EC₅₀ values, reducing variability from endpoint measurements.
- Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .
Q. What computational strategies are effective in studying this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model the compound’s flexibility in binding pockets, particularly for the thiazolo[4,5-d]pyrimidine core.
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites influencing reactivity .
- Pharmacophore Modeling : Map key features (e.g., hydrogen bond acceptors from the acetamide group) to guide analog design .
Data Contradiction Analysis
Q. How to resolve discrepancies in spectroscopic data (e.g., NMR shifts) between synthetic batches?
- Methodological Answer :
- Confirm solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts.
- Check for tautomerism in the thioxo group (C=S ↔ C–SH), which can alter peak splitting .
- Use spiking experiments with pure standards to identify impurities or stereochemical variations .
Synthesis and Purification Challenges
Q. What strategies mitigate side reactions during the thioacetamide coupling step?
- Methodological Answer :
- Employ low-temperature conditions (0–5°C) to suppress nucleophilic substitution byproducts.
- Use Lawesson’s reagent for controlled thionation, as demonstrated in thiazolo[4,5-d]pyrimidine syntheses .
- Purify intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradient) before proceeding to subsequent steps .
Molecular Interaction Studies
Q. How can researchers validate hypothesized hydrogen-bonding interactions in the solid state?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
